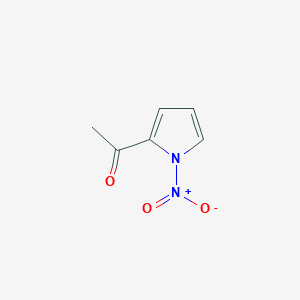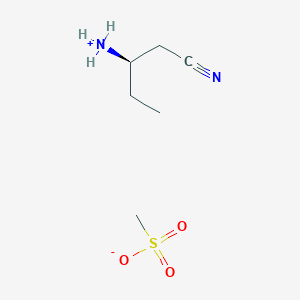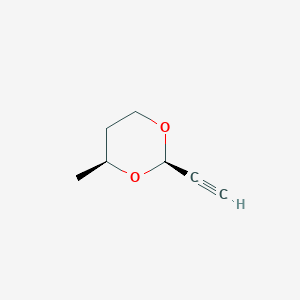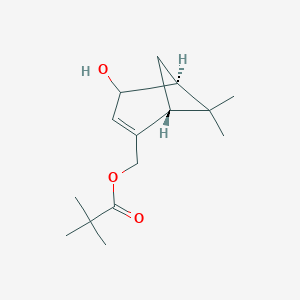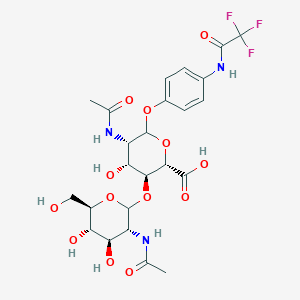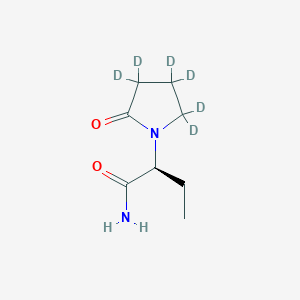
左乙拉西坦-D6
描述
左乙拉西坦-d6 是左乙拉西坦的氘代形式,左乙拉西坦是一种主要用于治疗癫痫的抗惊厥药物。this compound 中的氘原子取代了原始左乙拉西坦分子中的氢原子,这可能改变其药代动力学特性。这种化合物用于科学研究,以研究左乙拉西坦的药代动力学和代谢。
科学研究应用
左乙拉西坦-d6 广泛应用于科学研究中,用于各种应用:
化学: 它用于研究氘代化合物的化学性质和反应性。
生物学: 研究人员使用this compound 来研究氘代药物的代谢途径和生物学效应。
医学: 该化合物用于药代动力学研究,以了解左乙拉西坦的吸收、分布、代谢和排泄。
工业: this compound 用于开发新药物以及质量控制流程中,以确保药物制剂的一致性和纯度。
作用机制
左乙拉西坦-d6 通过与左乙拉西坦类似的机制发挥作用。它与大脑中的突触囊泡蛋白 2A (SV2A) 结合,据信可以调节神经递质释放并降低神经元兴奋性。这种相互作用有助于控制癫痫发作并提供神经保护作用。此外,this compound 可能影响钙稳态、GABAergic 系统和 AMPA 受体,从而促进其抗癫痫和神经保护特性 .
生化分析
Biochemical Properties
LEVETIRACETAM-D6 interacts with several enzymes and proteins. For instance, it has been shown to interact with the synaptic vesicle protein 2A (SV2A), which is believed to be its primary target . This interaction is thought to contribute to its antiepileptic properties .
Cellular Effects
LEVETIRACETAM-D6 has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to be effective in seizure control, indicating its influence on neuronal cell function . It is also suggested to have impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of LEVETIRACETAM-D6 involves its binding interactions with biomolecules such as SV2A . This interaction is thought to modulate synaptic neurotransmitter release, thereby exerting its antiepileptic effects .
Temporal Effects in Laboratory Settings
The effects of LEVETIRACETAM-D6 over time in laboratory settings have been studied. For instance, it has been shown that chronic administration of Levetiracetam can decrease cortical Aβ42 levels and lower the amyloid plaque burden .
Dosage Effects in Animal Models
The effects of LEVETIRACETAM-D6 vary with different dosages in animal models. For instance, in a study on the zebrafish model of epilepsy, it was found that LEVETIRACETAM-D6 had significant effects on the transcriptome of the model .
Metabolic Pathways
LEVETIRACETAM-D6 is involved in several metabolic pathways. It undergoes minimal metabolism with 30% of the dose metabolized by hydrolysis to a deaminated metabolite . This metabolism is independent of the hepatic cytochrome P450 system and is via a type-B esterase enzyme located in whole blood .
Transport and Distribution
LEVETIRACETAM-D6 is rapidly absorbed after oral ingestion, with a bioavailability of ≥95% . Its volume of distribution is 0.5–0.7 L/kg, indicating that it is distributed throughout the body .
Subcellular Localization
Given its interaction with SV2A, a protein located in synaptic vesicles, it is likely that LEVETIRACETAM-D6 may also be found in these subcellular compartments .
准备方法
合成路线和反应条件: 左乙拉西坦-d6 的合成涉及将氘原子掺入左乙拉西坦分子中。一种常见的方法是对相应的氘代前体进行催化氢化。该过程通常涉及使用氘气源和合适的催化剂(例如负载在碳上的钯),在受控的温度和压力条件下进行。
工业生产方法: this compound 的工业生产遵循类似的原理,但规模更大。该过程涉及使用高压反应器和高效催化剂,以确保高产率和纯度。氘代前体经过催化氢化,然后进行纯化步骤(例如结晶或色谱法)以获得最终产品。
化学反应分析
反应类型: 左乙拉西坦-d6 经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将this compound 转换为其还原形式。
取代: 取代反应可以将分子中的官能团替换为其他基团。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用如氢化铝锂或硼氢化钠之类的还原剂。
取代: 在适当条件下使用卤素或烷基化剂之类的试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生氧化物,而还原可能产生醇或胺。
相似化合物的比较
左乙拉西坦-d6 由于存在氘原子而具有独特性,与非氘代左乙拉西坦相比,这会改变其药代动力学特性。类似的化合物包括:
左乙拉西坦: 非氘代形式,广泛用作抗惊厥药。
布瓦拉西坦: 具有类似作用机制但对 SV2A 亲和力更高的相关化合物。
This compound 的独特性在于其氘含量,这可以提供对氘代药物代谢和药代动力学行为的见解。
属性
IUPAC Name |
(2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHUVLMMVZITSG-QXMLZOKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])[C@@H](CC)C(=O)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649402 | |
| Record name | (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133229-30-7 | |
| Record name | (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Levetiracetam-d6 chosen as the internal standard for this study?
A1: The research paper focuses on developing a method to quantify Lacosamide in human plasma. [] Levetiracetam-d6, a deuterated analog of the antiepileptic drug Levetiracetam, was likely chosen due to its similar chemical structure and properties to Lacosamide. This similarity allows Levetiracetam-d6 to mimic the extraction and derivatization behavior of Lacosamide during sample preparation.
Q2: How does the use of Levetiracetam-d6 contribute to the validation of the analytical method?
A2: The inclusion of Levetiracetam-d6 as an internal standard is crucial for method validation. [] By comparing the signal response of Lacosamide to the known concentration of Levetiracetam-d6, researchers can establish:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)
![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)
![[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl 2,2-dimethylpropanoate](/img/structure/B134236.png)
